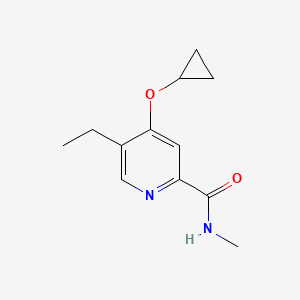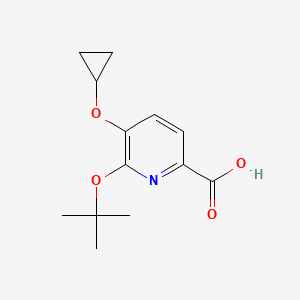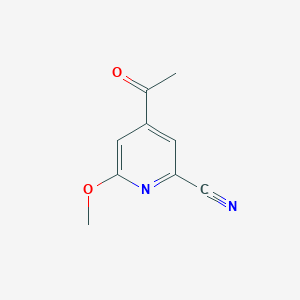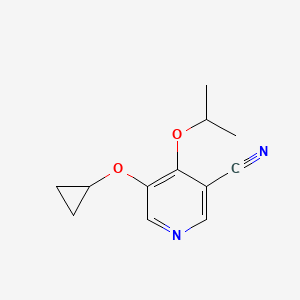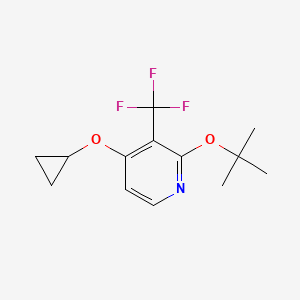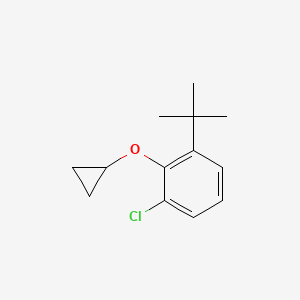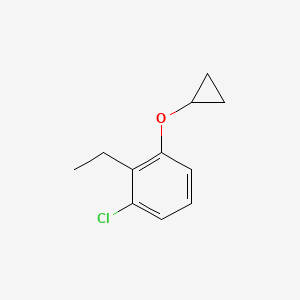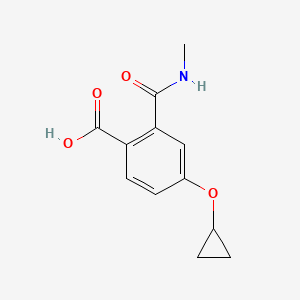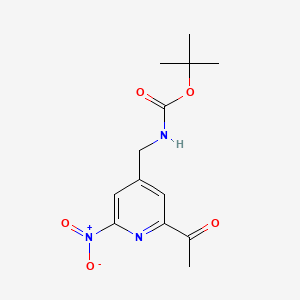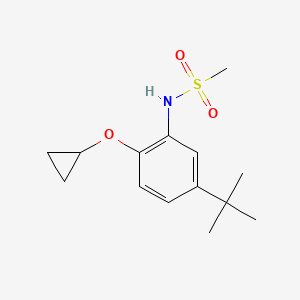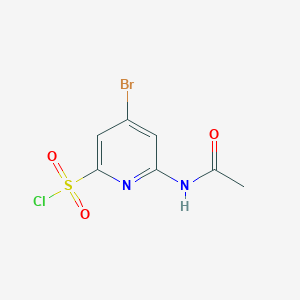
6-(Acetylamino)-4-bromopyridine-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Acetylamino)-4-bromopyridine-2-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. This compound is characterized by the presence of an acetylamino group at the 6th position, a bromine atom at the 4th position, and a sulfonyl chloride group at the 2nd position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Acetylamino)-4-bromopyridine-2-sulfonyl chloride typically involves multiple steps One common method starts with the bromination of pyridine to introduce the bromine atom at the 4th positionFinally, the sulfonyl chloride group is introduced at the 2nd position using chlorosulfonic acid or thionyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
6-(Acetylamino)-4-bromopyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Acylation: The acetylamino group can participate in acylation reactions with acid chlorides and anhydrides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while acylation can produce an N-acylated product .
Scientific Research Applications
6-(Acetylamino)-4-bromopyridine-2-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Acetylamino)-4-bromopyridine-2-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in the design of enzyme inhibitors and other bioactive compounds . The acetylamino group can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
6-Acetylamino-9-arylidene derivatives: These compounds have similar structural features and undergo similar reactions.
4-Acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate: This compound shares the acetylamino group and is used in oxidation reactions.
Uniqueness
6-(Acetylamino)-4-bromopyridine-2-sulfonyl chloride is unique due to the combination of its functional groups, which confer specific reactivity and applications. The presence of the sulfonyl chloride group makes it particularly useful in nucleophilic substitution reactions, while the acetylamino group provides additional versatility in acylation and other reactions .
Properties
Molecular Formula |
C7H6BrClN2O3S |
|---|---|
Molecular Weight |
313.56 g/mol |
IUPAC Name |
6-acetamido-4-bromopyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H6BrClN2O3S/c1-4(12)10-6-2-5(8)3-7(11-6)15(9,13)14/h2-3H,1H3,(H,10,11,12) |
InChI Key |
XVMWSCGCEHWHAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=CC(=C1)Br)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


